

What are the chemical properties of 2,3,4,5,6-Pentabromoaniline?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,4,5,6-Pentabromoaniline

Cat. No.: B129659

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2,3,4,5,6-Pentabromoaniline**

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of **2,3,4,5,6-Pentabromoaniline** (CAS No. 13665-98-0). As a fully substituted bromo-derivative of aniline, this compound presents unique characteristics due to extreme steric hindrance and the powerful electron-withdrawing effects of five bromine atoms. This document is intended for researchers, synthetic chemists, and materials scientists, offering foundational knowledge, detailed experimental protocols, and field-proven insights into its handling and application. We will delve into its physicochemical properties, spectroscopic signature, reactivity, and thermal stability, establishing a framework for its effective use as a synthetic intermediate in areas such as flame retardants and advanced materials.

Introduction and Molecular Overview

2,3,4,5,6-Pentabromoaniline is an aromatic amine where all five hydrogen atoms on the benzene ring of aniline have been replaced by bromine atoms. This exhaustive halogenation imparts significant changes to the molecule's physical and chemical nature compared to its parent compound, aniline. Its high molecular weight and bromine content make it a valuable precursor, particularly in the synthesis of polybrominated compounds that act as fire retardants^[1]. The dense packing of five bulky bromine atoms around the aromatic ring, coupled with the electronic influence on the amino group, governs its unique reactivity and spectroscopic behavior.

The primary objective of this guide is to consolidate the known properties of **2,3,4,5,6-Pentabromoaniline** and to provide predictive analysis where experimental data is not publicly available. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging data from analogous, less-substituted bromoanilines, we aim to equip professionals with a robust and practical understanding of this specialty chemical.

Molecular Structure

The structure of **2,3,4,5,6-Pentabromoaniline** is defined by a central benzene ring bonded to a primary amino group (-NH₂) and five bromine atoms.

Caption: Molecular structure of **2,3,4,5,6-Pentabromoaniline**.

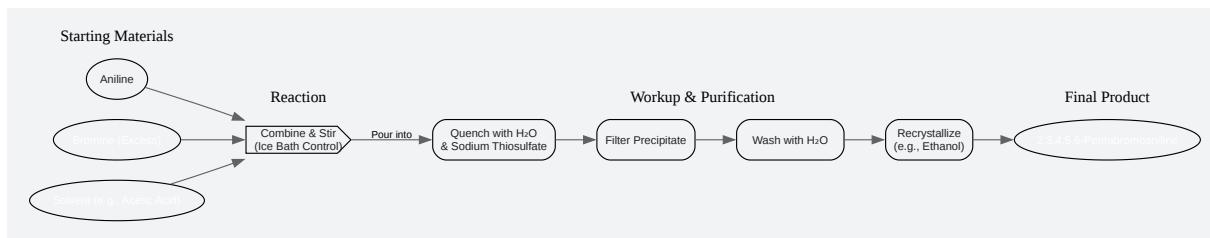
Physicochemical Properties

The physical properties of **2,3,4,5,6-Pentabromoaniline** are dominated by its high molecular mass and the presence of five bromine atoms, leading to a high melting point and density.

Property	Value	Source
CAS Number	13665-98-0	[1] [2] [3]
Molecular Formula	C ₆ H ₂ Br ₅ N	[3]
Molecular Weight	487.61 g/mol	[3]
Appearance	Solid (Predicted: off-white to beige powder/crystals)	N/A
Melting Point	226 °C	[1]
Boiling Point	392.8 ± 37.0 °C (Predicted)	[1]
Density	2.824 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Limited solubility in water; soluble in some organic solvents.	[4] [5]

Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for **2,3,4,5,6-Pentabromoaniline** is scarce, its solubility can be predicted based on its structure. The molecule has a nonpolar character due to the five bromine atoms and the benzene ring, but the amino group provides a site for hydrogen bonding, imparting slight polarity. It is expected to have low solubility in water but higher solubility in moderately polar to nonpolar organic solvents like ethanol, acetone, chloroform, and ether[4][5].


Expert Insight: The choice of solvent is critical for both reaction and purification. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water or hexane and ethyl acetate could be effective starting points for developing a purification protocol.

Synthesis and Purification

The synthesis of polyhalogenated anilines is typically achieved through electrophilic aromatic substitution. For **2,3,4,5,6-Pentabromoaniline**, this involves the exhaustive bromination of aniline. The amino group is a strong activating group, directing bromination to the ortho and para positions. To achieve full substitution, forcing conditions are necessary.

Proposed Synthesis Workflow

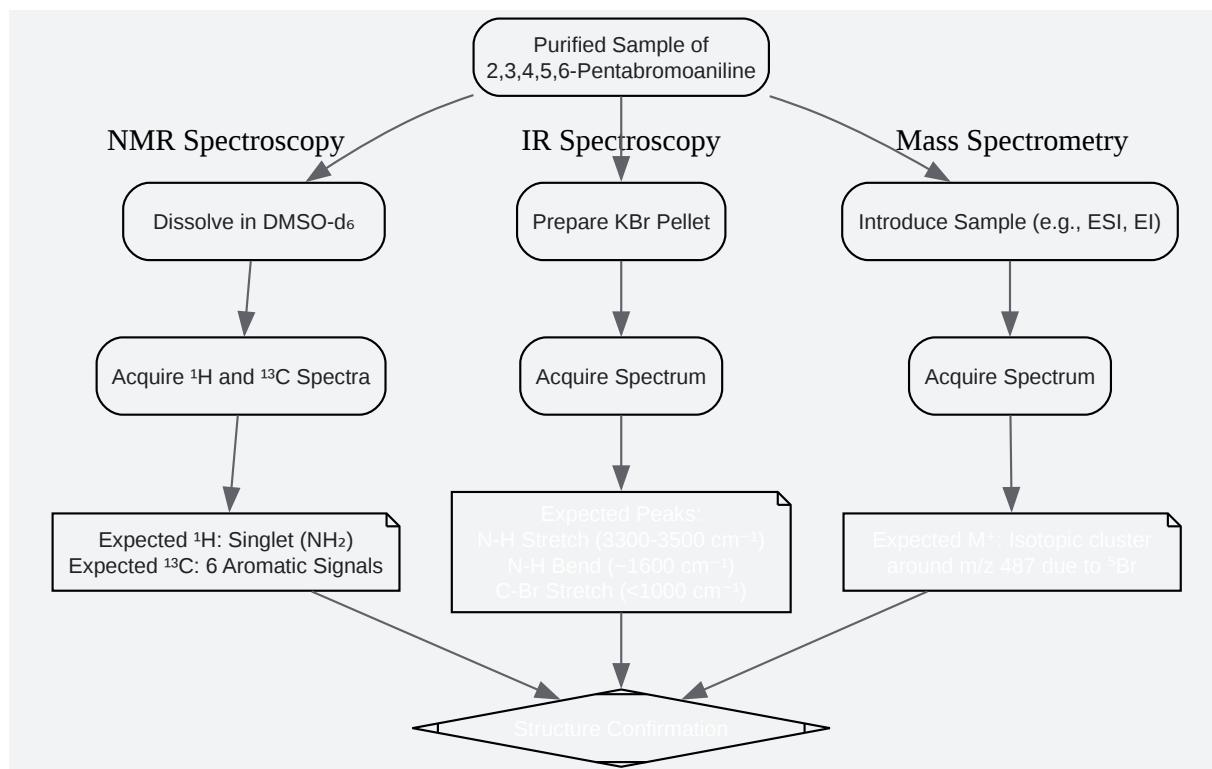
The preparation can be adapted from the established synthesis of 2,4,6-tribromoaniline, which involves treating aniline with bromine water in an acidic medium[6][7][8]. To drive the reaction to completion for pentabromination, an excess of a strong brominating agent and a suitable Lewis acid catalyst may be required.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2,3,4,5,6-Pentabromoaniline**.

Detailed Experimental Protocol: Synthesis

This protocol is a predictive methodology based on standard organic chemistry principles for exhaustive bromination.


- Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 5.0 g of aniline in 100 mL of glacial acetic acid. Cool the flask in an ice-water bath.
- Bromination: Slowly add a solution of 45 g (approximately 5 equivalents) of molecular bromine in 50 mL of glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition. The persistence of an orange color indicates an excess of bromine^[7].
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure complete substitution.
- Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate will form. To remove excess bromine, add a saturated solution of sodium thiosulfate until the orange color disappears.

- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture. The purity can be assessed by measuring the melting point, which should be sharp and close to the literature value of 226 °C[1].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a complete experimental dataset for **2,3,4,5,6-Pentabromoaniline** is not readily available in public databases, its spectral characteristics can be reliably predicted.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted Spectroscopic Data

Technique	Predicted Observations and Rationale
¹ H NMR	A single, potentially broad signal is expected for the two protons of the amino (-NH ₂) group, likely in the range of 5-7 ppm (in DMSO-d ₆). This signal will disappear upon shaking the sample with D ₂ O due to proton-deuterium exchange. No signals are expected in the aromatic region (6-9 ppm) as all aromatic protons have been substituted by bromine.
¹³ C NMR	Six distinct signals are predicted for the aromatic carbons. The carbon attached to the amino group (C1) will be the most shielded. The other five carbons, each bonded to a bromine atom, will have chemical shifts determined by the combined inductive and resonance effects of the -NH ₂ and -Br substituents.
Infrared (IR) Spectroscopy	Key characteristic peaks include: • A doublet of sharp peaks between 3300-3500 cm ⁻¹ corresponding to the symmetric and asymmetric N-H stretching of a primary amine. • An N-H bending (scissoring) vibration around 1600-1650 cm ⁻¹ . • Strong C-Br stretching vibrations in the fingerprint region, typically below 1000 cm ⁻¹ .
Mass Spectrometry (MS)	The mass spectrum will be dominated by a highly characteristic isotopic cluster for the molecular ion [M] ⁺ . Bromine has two major isotopes, ⁷⁹ Br (~50.7%) and ⁸¹ Br (~49.3%). The presence of five bromine atoms will result in a sextet of peaks (M, M+2, M+4, M+6, M+8, M+10) with a distinctive intensity pattern, centered around m/z 487. This pattern is a definitive indicator of the compound's identity.

Chemical Reactivity and Applications

The reactivity of **2,3,4,5,6-Pentabromoaniline** is dictated by two main features: the nucleophilic amino group and the heavily brominated, electron-deficient aromatic ring.

- **Reactions of the Amino Group:** The $-\text{NH}_2$ group retains its nucleophilic character and can undergo typical amine reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions[9]. However, the extreme steric hindrance from the two ortho-bromine atoms can significantly reduce the reaction rates compared to unhindered anilines.
- **Reactivity of the Aromatic Ring:** The five electron-withdrawing bromine atoms render the aromatic ring highly electron-deficient. This deactivates the ring towards further electrophilic substitution. Conversely, it may become susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) under forcing conditions (high temperature, strong nucleophile), although this is generally difficult.

Primary Applications:

- **Flame Retardants:** Its primary documented use is as a chemical intermediate in the synthesis of larger polybrominated molecules used as flame retardants[1].
- **Synthetic Building Block:** It serves as a building block in organic synthesis for creating complex molecules where a highly substituted, electron-poor aromatic core is desired. It has been listed as a building block for protein degraders, highlighting its potential in medicinal chemistry[3].
- **Materials Science:** Polyanilines are known conducting polymers. The incorporation of bromine atoms can modify the electronic properties and enhance the thermal stability of such polymers[10][11].

Safety and Handling

While a specific safety data sheet for **2,3,4,5,6-Pentabromoaniline** is not widely available, precautions should be based on the known hazards of analogous compounds like 4-bromoaniline and 2,4,6-tribromoaniline.

- Potential Hazards: Aromatic amines and their halogenated derivatives can be toxic and are often skin and eye irritants[4][12]. Prolonged exposure may lead to methemoglobinemia, a condition that impairs oxygen transport in the blood[5][12]. They may also cause organ damage with repeated exposure[4].
- Recommended Handling Procedures:
 - Always handle in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
 - Avoid inhalation of dust and direct contact with skin and eyes.
 - In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[13].
 - Dispose of waste in accordance with local environmental regulations, as brominated organic compounds can be hazardous to aquatic life[13].

Conclusion

2,3,4,5,6-Pentabromoaniline is a specialty chemical whose properties are a direct consequence of its fully substituted aromatic structure. The high degree of bromination results in a dense, thermally stable molecule with a unique spectroscopic signature and moderated chemical reactivity. While its primary application lies in the synthesis of flame retardants, its potential as a building block in advanced materials and medicinal chemistry is evident. This guide has provided a consolidated overview of its known characteristics and a predictive framework for its synthesis, characterization, and safe handling, offering a valuable resource for scientific and industrial professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-PENTABROMOANILINE CAS#: 13665-98-0 [amp.chemicalbook.com]
- 2. 2,3,4,5,6-PENTABROMOANILINE | 13665-98-0 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- To cite this document: BenchChem. [What are the chemical properties of 2,3,4,5,6-Pentabromoaniline?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129659#what-are-the-chemical-properties-of-2-3-4-5-6-pentabromoaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com